molecular formula C5H4FNS B2707229 3-Fluoropyridine-4-thiol CAS No. 1201803-08-8

3-Fluoropyridine-4-thiol

Cat. No.: B2707229
CAS No.: 1201803-08-8
M. Wt: 129.15
InChI Key: QSCRMYQITADJOU-UHFFFAOYSA-N
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Description

3-Fluoropyridine-4-thiol: is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring

Scientific Research Applications

3-Fluoropyridine-4-thiol has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-thiol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution of a suitable leaving group (such as chlorine or bromine) with a fluoride source. For example, 3-fluoro-4-chloropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high-yield methods and efficient fluorinating reagents. Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) is one such reagent that has been applied in the synthesis of compounds possessing herbicidal activity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropyridine-4-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding pyridine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve fluoride sources like potassium fluoride or cesium fluoride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can result in the replacement of the fluorine atom with other functional groups.

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-4-thiol involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom can enhance the compound’s ability to interact with specific receptors or enzymes. For example, fluorinated pyridines can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

    3-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.

    4-Chloropyridine: A chlorinated analogue with different electronic properties and reactivity.

    2-Fluoropyridine: A fluorinated pyridine with the fluorine atom in a different position, leading to different chemical behavior.

Uniqueness: 3-Fluoropyridine-4-thiol is unique due to the presence of both a thiol group and a fluorine atom in the pyridine ring.

Properties

IUPAC Name

3-fluoro-1H-pyridine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCRMYQITADJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201803-08-8
Record name 3-fluoropyridine-4-thiol
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